5-Anilinopentanenitrile

Description

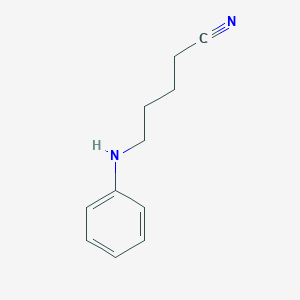

5-Anilinopentanenitrile is a chemical compound featuring a phenylamino (B1219803) (aniline) group and a cyano (nitrile) group, separated by a five-carbon aliphatic chain. While extensive research dedicated solely to this specific molecule is not widely documented, its structure represents a confluence of two highly important functional groups in organic chemistry.

The significance of this compound is best understood by examining its constituent parts: the aniline (B41778) and nitrile groups.

Aniline Functionality: The aniline moiety, an amino group attached to a benzene (B151609) ring, is a cornerstone in the synthesis of a vast array of organic molecules. The nitrogen atom's lone pair of electrons is delocalized into the aromatic ring, which influences its reactivity. While this delocalization reduces the basicity of the amine compared to aliphatic amines, it activates the aromatic ring towards electrophilic substitution at the ortho and para positions. The nucleophilicity of the nitrogen itself is retained, allowing it to participate in a wide range of reactions, including alkylation, acylation, and the formation of Schiff bases.

Nitrile Functionality: The nitrile group (–C≡N) is a highly versatile functional group in organic synthesis. The carbon-nitrogen triple bond imparts a unique reactivity profile. nih.govebsco.com The carbon atom is electrophilic and susceptible to attack by nucleophiles. Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or react with organometallic reagents to form ketones. libretexts.org This wide array of transformations makes the nitrile group a valuable synthon for various molecular frameworks.

The combination of these two functionalities in a single molecule like this compound provides a powerful tool for molecular design, enabling the synthesis of diverse heterocyclic and acyclic compounds.

The true potential of this compound lies in its role as a synthetic precursor. The spatial separation of the aniline and nitrile groups by a flexible pentyl chain allows for intramolecular reactions, leading to the formation of medium-sized ring systems, which are often challenging to synthesize.

Potential synthetic applications include:

Synthesis of Heterocycles: Intramolecular cyclization reactions can lead to the formation of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. For instance, under appropriate conditions, the aniline nitrogen could potentially attack the nitrile carbon, leading to the formation of a cyclic imine that can be further transformed.

Functional Group Interconversion: The nitrile group can be converted into other functional groups such as amines or carboxylic acids. libretexts.org For example, reduction of the nitrile would yield a diamine, a valuable monomer for polymer synthesis or a ligand for metal complexes. Hydrolysis would produce an amino acid derivative.

Elaboration of the Aromatic Ring: The aniline ring can be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents and the construction of more complex aromatic structures.

Due to the limited specific literature on this compound, the following data is based on the general properties of its core functional groups.

Interactive Data Table: Physicochemical Properties of Core Functionalities

| Functional Group | Typical Boiling Point Range (°C) | Typical pKa of Conjugate Acid | Key Spectroscopic Features (IR, cm⁻¹) |

| Aniline | 184 | 4.6 | N-H stretch (3300-3500), C-N stretch (1250-1360) |

| Aliphatic Nitrile | 100-150 (for similar MW) | ~25 (for α-protons) | C≡N stretch (2210-2260) |

Interactive Data Table: Plausible Synthetic Routes to this compound

| Reaction Type | Reactants | Reagents and Conditions |

| Nucleophilic Substitution | Aniline, 5-Halopentanenitrile (e.g., 5-chloropentanenitrile) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Heat |

| Reductive Amination | 5-Oxopentanenitrile (B3051398), Aniline | Reducing agent (e.g., NaBH₃CN, H₂/Pd-C), Acid catalyst |

Interactive Data Table: Potential Reactions of this compound

| Reaction Type | Reagent(s) | Product Type |

| Nitrile Reduction | LiAlH₄ or H₂/Raney Ni | 5-Amino-N-phenylpentan-1-amine |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻, Heat | 5-Anilinopentanoic acid |

| N-Alkylation | Alkyl halide | N-Alkyl-N-phenylpentanenitrile |

| Aromatic Substitution | Br₂, FeBr₃ | Bromo-substituted this compound |

Structure

3D Structure

Properties

CAS No. |

13659-00-2 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

5-anilinopentanenitrile |

InChI |

InChI=1S/C11H14N2/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,10H2 |

InChI Key |

CZAVMJPXGANFMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCCCCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Anilinopentanenitrile

Established Synthetic Pathways for 5-Anilinopentanenitrile

The most direct and commonly employed methods for synthesizing this compound rely on coupling aniline (B41778) with a suitable five-carbon nitrile precursor or building the chain from a cyclic starting material.

The most straightforward synthesis of this compound involves the direct N-alkylation of aniline with a pentanenitrile derivative bearing a leaving group at the 5-position. This is a classic example of a nucleophilic substitution reaction. The primary reactants for this strategy are 5-halovaleronitriles, such as 5-chlorovaleronitrile (B1664646) or 5-bromovaleronitrile. sigmaaldrich.comsigmaaldrich.com In this reaction, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen and displacing it.

The reaction is typically carried out in a polar solvent to facilitate the stabilization of the transition state. To drive the reaction to completion and neutralize the hydrohalic acid (HCl or HBr) byproduct, a non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, is often added.

Reaction Scheme 1: Nucleophilic Substitution

Aniline + X-(CH₂)₄-CN → C₆H₅-NH-(CH₂)₄-CN + HX

(where X = Cl or Br)

Below is a table summarizing the key properties of the reactants involved in this pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form | Density (g/mL at 25°C) |

| Aniline | C₆H₇N | 93.13 | Liquid | 1.022 |

| 5-Chlorovaleronitrile | C₅H₈ClN | 117.58 | Liquid | 1.045 sigmaaldrich.com |

| 5-Bromovaleronitrile | C₅H₈BrN | 162.03 | Liquid | 1.388 sigmaaldrich.com |

Data sourced from publicly available chemical databases.

Alternative strategies to direct coupling involve the modification of precursors that already contain the five-carbon chain. One such method is the reductive amination of 5-oxopentanenitrile (B3051398). nih.gov This two-step process first involves the reaction of the ketone group of 5-oxopentanenitrile with aniline to form an intermediate imine. rsc.org This imine is then reduced in situ to the desired secondary amine, this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. rsc.org

A more theoretical approach involves the ring-opening of a cyclic anhydride (B1165640), such as glutaric anhydride. researchgate.net Reaction of glutaric anhydride with aniline would lead to the formation of a monoamide carboxylic acid. researchgate.net This intermediate would then require several subsequent transformations—including reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a leaving group, and finally displacement with a cyanide source—to yield the target nitrile. While more complex, this pathway demonstrates how ring-opening can serve as a conceptual foundation for constructing the linear anilinonitrile backbone.

Advanced Synthetic Strategies and Optimizations

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. These principles are being applied to the synthesis of this compound through the development of catalytic systems, stereoselective methods, and greener protocols.

Catalysis plays a pivotal role in optimizing the synthesis of this compound. In the direct coupling of aniline and 5-halovaleronitriles, while not strictly catalytic, the use of a stoichiometric base is crucial for efficiency. However, true catalytic methods are more prominent in alternative routes.

For the reductive amination of 5-oxopentanenitrile, the entire process can be facilitated by catalysts. The initial imine formation is often catalyzed by an acid. The subsequent reduction of the imine is frequently accomplished via catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or through transfer hydrogenation. youtube.com The use of catalysts avoids the need for stoichiometric metal hydride reducing agents, which simplifies workup and reduces waste.

| Catalytic System | Reaction Pathway | Purpose |

| Acid Catalysis (e.g., H₃O⁺) | Reductive Amination | Facilitates imine formation from ketone and aniline. rsc.org |

| Palladium on Carbon (Pd/C) with H₂ | Reductive Amination | Catalyzes the reduction of the imine intermediate to a secondary amine. youtube.com |

| Iron (Fe) in Acetic Acid | Reductive Amination | An alternative metal-based system for the reduction step. youtube.com |

| Base (e.g., K₂CO₃, Et₃N) | Nucleophilic Substitution | Acts as an acid scavenger to neutralize HX and drive the reaction forward. |

While this compound itself is achiral, the synthesis of its chiral analogues—where a stereocenter exists on the pentanenitrile backbone—is a key consideration for applications in medicinal chemistry and materials science. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

The synthesis of chiral analogues of this compound could be approached in two primary ways:

Chiral Pool Synthesis: This method would start with a chiral, enantiomerically pure precursor. For example, a naturally occurring amino acid could be elaborated into a chiral 5-halo- or 5-oxopentanenitrile, which would then be coupled with aniline, transferring the stereochemistry to the final product.

Asymmetric Catalysis: This advanced approach involves creating the stereocenter during the reaction using a chiral catalyst. For instance, the asymmetric reduction of a precursor like 5-anilinopent-2-enonitrile could introduce a stereocenter at the beta-position to the nitrile. Similarly, an asymmetric version of the reductive amination could be employed if the ketone precursor were prochiral. Such strategies are at the forefront of modern organic synthesis. researchgate.net

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. This involves considering factors like atom economy, solvent choice, and energy consumption.

Atom Economy: The direct nucleophilic substitution pathway generally has a higher atom economy than multi-step routes that may involve protection/deprotection steps or significant functional group interconversions.

Solvent Choice: Traditional solvents for nucleophilic substitution, such as dimethylformamide (DMF) or acetonitrile, are effective but have environmental and health concerns. rsc.org Green chemistry encourages their replacement with more benign alternatives like ethanol, water, or 2-methyltetrahydrofuran. In some cases, solvent-free reactions, potentially using grinding or ball-milling techniques, can be developed. tsijournals.com

Catalysis: As discussed previously, using catalytic methods, particularly for the reductive amination pathway, is a core principle of green chemistry. Catalysts reduce the amount of waste generated compared to stoichiometric reagents and can enable reactions to proceed under milder, less energy-intensive conditions.

By focusing on these principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient.

Precursors and Starting Materials for this compound Elaboration

The synthesis of this compound is primarily approached from two distinct and well-recognized classes of precursors. These precursors provide the essential carbon framework and functional groups necessary for the construction of the target molecule. The choice of precursor dictates the specific synthetic methodology to be employed.

The most common starting materials for the synthesis of this compound are aniline and a suitable five-carbon electrophile containing a nitrile group. Two principal electrophilic precursors have been identified for this purpose: 5-chlorovaleronitrile and 5-oxopentanenitrile.

Aniline as the Nucleophilic Precursor:

Aniline serves as the nitrogen-containing nucleophile in these synthetic routes. The lone pair of electrons on the nitrogen atom of aniline is available to attack an electrophilic carbon, forming the key aniline-alkyl bond.

Electrophilic Precursors for the Pentanenitrile Moiety:

5-Chlorovaleronitrile: This precursor is an alkyl halide containing a five-carbon chain with a chloro group at one end and a nitrile group at the other. The chloro group acts as a leaving group, making the terminal carbon susceptible to nucleophilic attack by aniline. This reaction is a classical example of nucleophilic substitution.

5-Oxopentanenitrile (also known as 4-cyanobutanal): This precursor contains a five-carbon chain with an aldehyde functional group at one end and a nitrile group at the other. The aldehyde's carbonyl carbon is electrophilic and can react with the nucleophilic aniline. This reaction proceeds via a reductive amination pathway.

The selection between these two precursors will depend on the desired reaction conditions and the availability of the starting materials. Both routes are chemically feasible and utilize fundamental reactions in organic synthesis.

Detailed Research Findings

While the synthetic routes to this compound from the aforementioned precursors are based on well-established chemical transformations, specific and detailed research findings exclusively focused on this compound are not extensively documented in readily available scientific literature. However, the general principles of nucleophilic substitution and reductive amination provide a strong basis for predicting the reaction conditions and outcomes.

Synthesis via Nucleophilic Substitution using 5-Chlorovaleronitrile:

The reaction of aniline with 5-chlorovaleronitrile is a direct N-alkylation. In this SN2 reaction, the aniline molecule acts as the nucleophile, displacing the chloride ion from 5-chlorovaleronitrile. Typically, this reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic. The reaction is often facilitated by heating.

Illustrative Reaction Scheme:

Synthesis via Reductive Amination using 5-Oxopentanenitrile:

The reaction between aniline and 5-oxopentanenitrile proceeds in two stages within a one-pot reaction. First, the aniline reacts with the aldehyde group of 5-oxopentanenitrile to form an intermediate imine (or the corresponding enamine). This imine is then reduced in situ to the desired secondary amine, this compound. A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. Reductive amination is a widely used and efficient method for the formation of C-N bonds. science.govrsc.org

Illustrative Reaction Scheme:

The use of specific catalysts and reaction conditions can influence the efficiency and selectivity of these transformations. science.gov

Data Tables

The following tables provide an overview of the key compounds involved in the synthesis of this compound.

Table 1: Precursors and Starting Materials

| Compound Name | IUPAC Name | Molecular Formula | Role in Synthesis |

| Aniline | Benzenamine | C₆H₅NH₂ | Nucleophilic Precursor |

| 5-Chlorovaleronitrile | 5-Chloropentanenitrile | C₅H₈ClN | Electrophilic Precursor |

| 5-Oxopentanenitrile | 5-Oxopentanenitrile | C₅H₇NO | Electrophilic Precursor |

Reactivity and Elucidation of Reaction Mechanisms of 5 Anilinopentanenitrile

Fundamental Organic Reactions of 5-Anilinopentanenitrile

Nucleophilic Reactivity at the Nitrile Moiety

The nitrile group (-C≡N) in this compound is a key functional group that participates in various nucleophilic addition reactions. The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles.

One common reaction is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. In an acidic medium, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon, which is then attacked by water. Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon.

Another significant reaction is the addition of Grignard reagents. The carbanion from the Grignard reagent attacks the electrophilic carbon of the nitrile group. The resulting imine salt can then be hydrolyzed to produce a ketone. For instance, the reaction of this compound with a Grignard reagent, followed by hydrolysis, would yield a ketone where the alkyl or aryl group from the Grignard reagent has been added to the carbon of the original nitrile group.

The nitrile group can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). The hydride ion acts as a nucleophile, adding to the nitrile carbon.

The table below summarizes the outcomes of various nucleophilic reactions at the nitrile moiety of this compound.

| Reagent | Product | Reaction Type |

| H₃O⁺ | 5-Anilinopentanoic acid | Acid-catalyzed hydrolysis |

| OH⁻, H₂O | 5-Anilinopentanoate | Base-catalyzed hydrolysis |

| R-MgX, then H₃O⁺ | 1-Anilino-5-alkanone | Grignard reaction |

| LiAlH₄, then H₂O | 5-Anilino-1-pentanamine | Reduction |

Electrophilic Reactivity of the Aniline (B41778) Moiety

The aniline moiety in this compound contains an amino group (-NH₂) attached to a benzene (B151609) ring. The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. byjus.com

Common electrophilic substitution reactions that the aniline moiety can undergo include halogenation, nitration, and sulfonation. byjus.com

Halogenation: Aniline reacts readily with bromine water to give a white precipitate of 2,4,6-tribromoaniline. byjus.com Similarly, the aniline part of this compound would be expected to undergo halogenation at the ortho and para positions.

Nitration: Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is complex because the strongly acidic conditions can protonate the amino group to form the anilinium ion (-NH₃⁺). The anilinium ion is a deactivating group and a meta-director. Therefore, to achieve nitration at the ortho and para positions, the amino group is often first protected by acetylation.

Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating, rearranges to p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com

The following table outlines the expected products of electrophilic substitution on the aniline moiety of this compound.

| Reagent | Expected Product(s) | Reaction Type |

| Br₂/H₂O | 2,4,6-Tribromo-5-anilinopentanenitrile | Halogenation |

| 1. Ac₂O, pyridine; 2. HNO₃, H₂SO₄; 3. H₃O⁺ | 4-Nitro-5-anilinopentanenitrile and 2-Nitro-5-anilinopentanenitrile | Nitration |

| H₂SO₄, heat | 4-Amino-3-(4-cyanobutyl)benzenesulfonic acid | Sulfonation |

Radical Reactions Involving this compound

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.comyoutube.com While specific research on radical reactions of this compound is not extensively documented in the provided search results, general principles of radical chemistry can be applied.

The benzylic C-H bonds and the C-H bonds alpha to the nitrile group could be susceptible to radical abstraction. For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a halogen source such as N-bromosuccinimide (NBS), allylic and benzylic C-H bonds are known to undergo bromination.

Furthermore, radical cyclization reactions are a possibility. libretexts.org If a radical were generated at a suitable position on the alkyl chain, it could potentially attack the benzene ring or the nitrile group. The feasibility of such cyclizations would be governed by factors like ring size and stereoelectronic requirements.

Intramolecular Cyclization Reactions Involving this compound

Exploration of Baldwin's Rules in this compound Cyclizations

Baldwin's rules are a set of guidelines that predict the relative favorability of ring-closing reactions. wikipedia.orguni-giessen.de These rules classify cyclizations based on the ring size, whether the breaking bond is inside (endo) or outside (exo) the newly formed ring, and the hybridization of the atom being attacked (tet, trig, or dig). wikipedia.org

For this compound, intramolecular cyclization could involve the nitrogen of the aniline group acting as a nucleophile and attacking the electrophilic carbon of the nitrile group. This would be a nucleophilic addition to the nitrile. Let's analyze this potential cyclization using Baldwin's rules:

Ring size: The resulting ring would be a 6-membered ring (including the nitrogen and the five atoms of the pentanenitrile chain).

Mode of cyclization: The attack of the nitrogen nucleophile on the carbon of the C≡N triple bond, where the π-bond breaks, is considered an attack on a digonal system. Since the atom being attacked is part of the forming ring, this is an endo cyclization.

Hybridization: The carbon atom of the nitrile group is sp-hybridized (digonal).

Therefore, this cyclization would be classified as a 6-endo-dig reaction. According to Baldwin's rules, 6-endo-dig cyclizations are favored. libretexts.org This suggests that the intramolecular cyclization of this compound to form a six-membered ring is a sterically and geometrically feasible process.

The following table summarizes the application of Baldwin's rules to this potential cyclization.

| Ring Size | Type | Hybridization | Baldwin's Rule |

| 6 | endo | dig | Favored |

Anionic and Radical Initiated Cyclizations

Anionic Initiated Cyclizations:

Intramolecular cyclization of this compound can be initiated by deprotonating the aniline nitrogen with a strong base to form an anilide anion. This highly nucleophilic anion can then attack the electrophilic carbon of the nitrile group. As discussed under Baldwin's rules, this 6-endo-dig cyclization is favored and would lead to the formation of a six-membered heterocyclic ring. libretexts.org The initial product would be a cyclic imine anion, which upon workup, would yield the corresponding cyclic imine or its tautomer.

Radical Initiated Cyclizations:

Radical cyclizations can also be envisioned. libretexts.org If a radical is generated on the aniline nitrogen (an aminyl radical), it could potentially add to the nitrile group. However, the addition of a nitrogen-centered radical to a nitrile is less common than the addition of carbon-centered radicals to alkenes or alkynes.

A more plausible radical cyclization would involve the formation of a radical on the alkyl chain. For instance, abstraction of a hydrogen atom from the carbon adjacent to the aniline nitrogen (the benzylic position) would generate a carbon-centered radical. This radical could then attack the nitrile group. The feasibility of such reactions depends on the specific reaction conditions and the relative rates of competing radical processes.

Another possibility is a radical cyclization onto the aromatic ring. If a radical is generated on the pentyl chain, for example, at the δ-carbon, it could attack the ortho position of the aniline ring. This would be a 6-exo-trig cyclization if attacking the double bond of the ring, which is generally a favored process according to Baldwin's rules for radicals.

Formation of Five-Membered Heterocyclic Rings

The structure of this compound, possessing a nucleophilic secondary amine and an electrophilic nitrile group separated by a flexible four-carbon chain, makes it an ideal precursor for the synthesis of five-membered nitrogen-containing heterocyclic rings. Intramolecular reactions are often favored in such systems, especially when they lead to the formation of stable 5- and 6-membered rings. wikipedia.org This is due to a favorable combination of low ring strain and a high effective concentration of the reacting groups. wikipedia.org

The primary heterocyclic product from the intramolecular cyclization of this compound and its analogues is a substituted pyrrolidine. Specifically, the base-catalyzed intramolecular cyclization, a variant of the Thorpe-Ziegler reaction, yields 1-aryl-2-iminopyrrolidines. numberanalytics.comchem-station.comwikipedia.org This reaction is a powerful method for constructing five-membered rings. chem-station.com For instance, the cyclization of γ-anilinonitriles has been effectively used to synthesize 1-aryl-2-iminopyrrolidines. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the yield and feasibility of the cyclization. Mild, dehydrating Lewis acids like ethyl polyphosphate (PPE) and trimethylsilyl (B98337) polyphosphate (PPSE) have been shown to promote the cyclization of γ-anilinonitriles to form 1-aryl-2-iminopyrrolidines. researchgate.net

The table below summarizes the formation of five-membered heterocyclic rings from this compound analogues.

Table 1: Synthesis of 1-Aryl-2-iminopyrrolidines

| Starting Material (γ-Anilinonitrile) | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| 5-(Phenylamino)pentanenitrile | Base (e.g., NaH) | 1-Phenyl-2-iminopyrrolidine | wikipedia.org |

| 5-(p-Tolylamino)pentanenitrile | PPE or PPSE | 1-(p-Tolyl)-2-iminopyrrolidine | researchgate.net |

| 5-(4-Methoxyphenylamino)pentanenitrile | PPE or PPSE | 1-(4-Methoxyphenyl)-2-iminopyrrolidine | researchgate.net |

Mechanism of Ring Closure in this compound Analogues

The ring closure of this compound analogues to form 1-aryl-2-iminopyrrolidines proceeds via an intramolecular Thorpe-Ziegler reaction. chem-station.comwikipedia.org This reaction is a base-catalyzed intramolecular condensation of a dinitrile, or in this case, an aminonitrile. numberanalytics.comdrugfuture.combuchler-gmbh.com

The mechanism can be described in the following steps:

Deprotonation: A base removes the proton from the carbon atom alpha to the nitrile group (C-2), generating a carbanion. This is the rate-determining step.

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the nitrile group within the same molecule. This intramolecular attack leads to the formation of a five-membered cyclic imine anion.

Tautomerization/Protonation: The cyclic imine anion is unstable and tautomerizes to a more stable enamine anion. Subsequent protonation, typically during acidic workup, yields the final 1-aryl-2-iminopyrrolidine product.

An alternative mechanism, particularly under acidic conditions using reagents like PPE or PPSE, may involve the formation of an intermediate nitrilium ion. researchgate.net

Intermolecular Reactions and Multicomponent Transformations

This compound can participate in condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water or ammonia (B1221849). wikipedia.orgyoutube.com The presence of both a nucleophilic amine and an electrophilic nitrile group allows for various intermolecular transformations.

While the intramolecular Thorpe-Ziegler reaction is a prominent pathway, under certain conditions, intermolecular condensation can occur. numberanalytics.comwikipedia.orgdrugfuture.com For example, in the presence of a strong base, an intermolecular Thorpe reaction could theoretically occur between two molecules of this compound before cyclization, although this is less favored due to the high efficiency of 5-membered ring formation. wikipedia.org

Condensation reactions are fundamental in organic synthesis for building larger, more complex molecules from simpler starting materials. wikipedia.orgebsco.comlibretexts.orglibretexts.org For instance, the amine functionality of this compound could react with a carboxylic acid in an amidation reaction to form an amide, or with an acyl chloride. youtube.comlibretexts.org

The nitrile group in this compound is susceptible to addition reactions. Nucleophiles can attack the electrophilic carbon atom of the C≡N triple bond.

One of the most significant addition reactions is the intramolecular cyclization, as discussed previously, where the alpha-carbanion adds to the nitrile. chem-station.comwikipedia.org However, intermolecular additions are also possible. For example, organometallic reagents like Grignard reagents or organolithium compounds can add to the nitrile group to form ketones after hydrolysis.

Furthermore, the nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, 5-anilinopentanoic acid. This transformation proceeds through the initial addition of water to the nitrile, forming an amide intermediate.

Mechanistic Investigations and Transition State Analysis

The electron pushing formalism is a crucial tool for depicting the flow of electrons during a chemical reaction, providing a clear visual representation of bond-forming and bond-breaking steps. walisongo.ac.idresearchgate.netorganicchemistrydata.orgyoutube.com This formalism is essential for understanding the mechanisms of reactions involving this compound.

Thorpe-Ziegler Cyclization:

The mechanism of the base-catalyzed intramolecular cyclization of this compound can be illustrated using curved arrows:

A curved arrow originates from the base, showing the abstraction of a proton from the carbon alpha to the nitrile group. The arrow points to the proton, and another arrow shows the C-H bond breaking, with the electrons moving onto the carbon to form a carbanion.

An arrow from the lone pair of the carbanion points to the electrophilic carbon of the nitrile group, indicating the nucleophilic attack and formation of a new C-C bond.

Simultaneously, one of the pi bonds of the C≡N triple bond breaks, and the electrons move onto the nitrogen atom, forming a cyclic imine anion.

Subsequent arrows can show the tautomerization and protonation steps to yield the final enamine product.

By visualizing the movement of electron pairs, from areas of high electron density (like the carbanion) to areas of low electron density (like the nitrile carbon), the electron pushing formalism provides a logical and predictive framework for understanding the reactivity of this compound. walisongo.ac.idresearchgate.net

Identification and Characterization of Reactive Intermediates

Reactive intermediates are transient, high-energy, and highly reactive molecules that are formed during a chemical reaction but are consumed to form the final product. google.com Their low concentration and short lifespan make their direct observation challenging. nih.gov However, their existence can be inferred through various experimental techniques, including spectroscopic methods and trapping experiments. google.comnih.gov

In the context of reactions involving nitriles and anilines, several types of reactive intermediates can be postulated. For instance, in the synthesis of related anilino compounds, the reaction can proceed through a Strecker-type reaction, which involves the formation of an α-amino nitrile. google.com The subsequent transformation of the nitrile group, for example, its hydrolysis to an amide under acidic conditions, would involve its own set of intermediates. google.com

The identification and characterization of such intermediates in the reactions of this compound would likely involve advanced analytical techniques. Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing charged intermediates in solution. nih.gov This technique allows for the direct observation of ions in the gas phase that are generated from the reaction mixture, providing insight into the species present at various stages of the reaction. nih.gov

For example, in the acid-catalyzed hydrolysis of the nitrile group in this compound, a protonated nitrile intermediate could be formed. This could be followed by the attack of a water molecule, leading to a series of intermediates, including a protonated imidic acid, before the final amide is formed. Each of these proposed intermediates would have a distinct mass-to-charge ratio that could potentially be detected by ESI-MS.

Table 1: Plausible Reactive Intermediates in the Acid-Catalyzed Hydrolysis of this compound

| Intermediate Name | Plausible Structure | Method of Detection |

| Protonated Nitrile | C₆H₅NH(CH₂)₄C≡N⁺H | ESI-MS |

| Protonated Imidic Acid | C₆H₅NH(CH₂)₄C(OH)=N⁺H₂ | ESI-MS/MS |

| Tetrahedral Intermediate | C₆H₅NH(CH₂)₄C(OH)₂NH₂ | Chemical Trapping, NMR |

This table presents hypothetical intermediates based on established reaction mechanisms for nitrile hydrolysis. The specific intermediates for this compound would need to be confirmed experimentally.

Kinetic and Thermodynamic Parameters of this compound Reactions

The study of kinetic and thermodynamic parameters provides quantitative information about the rate of a reaction and the energy changes that occur. These parameters are essential for understanding the reaction mechanism and for optimizing reaction conditions.

Kinetic Parameters

The rate of a chemical reaction is influenced by several factors, including the concentration of reactants and the temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation: fsu.edukhanacademy.org

k = A e-Ea/RT

where:

k is the rate constant

A is the pre-exponential factor, which is related to the frequency of collisions with the correct orientation

Ea is the activation energy, the minimum energy required for a reaction to occur khanacademy.orgwikipedia.org

R is the universal gas constant

T is the absolute temperature in Kelvin

By measuring the rate constant at different temperatures, the activation energy (Ea) can be determined from the slope of a plot of ln(k) versus 1/T. fsu.edu A higher activation energy corresponds to a slower reaction rate, as fewer molecules will possess the necessary energy to overcome the energy barrier. khanacademy.org

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

| Temperature (K) | Rate Constant (k) (s⁻¹) | ln(k) | 1/T (K⁻¹) |

| 300 | 1.5 x 10⁻⁵ | -11.10 | 0.00333 |

| 310 | 3.5 x 10⁻⁵ | -10.26 | 0.00323 |

| 320 | 7.8 x 10⁻⁵ | -9.46 | 0.00313 |

| 330 | 1.7 x 10⁻⁴ | -8.68 | 0.00303 |

This table contains illustrative data to demonstrate the principles of kinetic analysis. The values are not based on experimental measurements for this compound.

Thermodynamic Parameters

Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide information about the spontaneity and energy changes of a reaction. The Gibbs free energy of activation (ΔG‡) is a key parameter in transition state theory and is related to the rate constant by the Eyring equation. wikipedia.org

ΔG‡ = ΔH‡ - TΔS‡

where:

ΔH‡ is the enthalpy of activation

ΔS‡ is the entropy of activation

The enthalpy of activation (ΔH‡) represents the difference in enthalpy between the transition state and the reactants. The entropy of activation (ΔS‡) reflects the change in disorder in moving from the reactants to the transition state. A positive ΔG‡ indicates a non-spontaneous reaction, while a negative value suggests a spontaneous process.

The determination of these parameters requires experimental data from kinetic studies performed at various temperatures. While specific thermodynamic values for reactions of this compound are not documented in readily accessible literature, the principles of their determination remain fundamental to understanding its reactivity.

Synthesis and Exploration of Derivatives of 5 Anilinopentanenitrile

Functionalization at the Aniline (B41778) Nitrogen

The nitrogen atom of the aniline moiety is a key site for introducing structural diversity. As a secondary amine, it can readily undergo reactions such as alkylation and acylation, and its derivatives can serve as precursors for the construction of complex heterocyclic systems.

The nucleophilic character of the aniline nitrogen facilitates its reaction with various electrophiles. N-alkylation can be achieved using alkyl halides, while N-acylation is typically performed with acyl chlorides or anhydrides. These reactions lead to the formation of tertiary amines and amides, respectively, thereby modifying the electronic and steric properties of the parent molecule.

N-acylation of amines is a fundamental chemical transformation for producing important chemical precursors. orientjchem.org The process is generally carried out by reacting an amine with an acylating agent. orientjchem.org In a catalyst-free and solvent-free environment, various amino alcohols have been successfully N-acylated with acetic anhydride (B1165640), yielding products in the range of 85-90%. orientjchem.org This efficient and environmentally friendly protocol could be applied to 5-anilinopentanenitrile. For instance, the reaction of this compound with acetic anhydride would yield N-acetyl-5-anilinopentanenitrile. Similarly, N-alkylation can introduce a variety of substituents, as illustrated in the table below.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 5-(N-methylanilino)pentanenitrile |

| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | 5-(N-benzylanilino)pentanenitrile |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-(4-cyanobutyl)-N-phenylacetamide |

| N-Acylation | Benzoyl Chloride (C₆H₅COCl) | N-(4-cyanobutyl)-N-phenylbenzamide |

The structure of this compound and its derivatives can be utilized to construct nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. frontiersin.org Intramolecular cyclization reactions are a powerful tool for synthesizing such compounds. tcichemicals.comrsc.orgresearchgate.net For example, an N-alkylated derivative of this compound, where the alkyl chain contains a suitable leaving group, could undergo an intramolecular nucleophilic substitution to form a piperidine (B6355638) ring. Furthermore, reactions involving both the aniline and nitrile functionalities can lead to fused heterocyclic systems. The synthesis of five-membered N-heterocycles can be achieved through various methods, including cycloaddition and coupling reactions, often catalyzed by transition metals like cobalt, copper, or palladium. frontiersin.org

A potential synthetic route to a heterocyclic derivative could involve the initial N-alkylation of this compound with a bifunctional reagent, followed by a subsequent intramolecular reaction.

Table 2: Potential Intramolecular Cyclization Pathway

| Step | Reactant | Reagent | Intermediate/Product |

|---|---|---|---|

| 1. N-Alkylation | This compound | 1-bromo-4-chlorobutane | 5-(N-(4-chlorobutyl)anilino)pentanenitrile |

| 2. Intramolecular Cyclization | 5-(N-(4-chlorobutyl)anilino)pentanenitrile | Base (e.g., NaH) | 1-(4-cyanobutyl)-1-phenylpiperidine |

Modifications of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, esters, amines, and amidines. These transformations significantly expand the chemical space accessible from this compound.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction typically requires elevated temperatures. The resulting 5-anilinopentanoic acid can then be converted into an ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. chemistrysteps.commasterorganicchemistry.com This two-step process allows for the synthesis of a wide range of esters. chemistrysteps.com

Alternatively, nitriles can be converted directly to esters. The Pinner reaction, for example, involves treating a nitrile with an alcohol and a strong acid like hydrogen chloride to form an imino ester salt (a Pinner salt), which is then hydrolyzed to the ester. nrochemistry.comwikipedia.orgnih.govorganic-chemistry.org Another method involves a one-pot conversion promoted by boron trifluoride etherate in the corresponding alcohol. researchgate.net A process for converting nitriles to carboxylic esters with high selectivity has also been described using catalysts such as rhodium, iridium, and platinum complexes. google.com

Table 3: Synthesis of Carboxylic Acid and Ester Derivatives

| Target Functional Group | Reaction | Reagents | Product |

|---|---|---|---|

| Carboxylic Acid | Hydrolysis | H₂O, H⁺ or OH⁻, heat | 5-Anilinopentanoic acid |

| Ester | Fischer Esterification | Methanol (CH₃OH), H⁺ catalyst | Methyl 5-anilinopentanoate |

| Ester | Pinner Reaction (followed by hydrolysis) | Ethanol (C₂H₅OH), HCl | Ethyl 5-anilinopentanoate |

The nitrile group can be reduced to a primary amine, which provides a route to diamine derivatives. A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄), which effectively reduces nitriles to primary amines. adichemistry.combyjus.commasterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous non-protic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.combyjus.com

Another widely used method for the reduction of nitriles is catalytic hydrogenation. youtube.comrsc.org This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). youtube.com This method is often considered "greener" and can be highly effective. For example, catalytic transfer hydrogenation using primary alcohols as the hydrogen source has been shown to be effective for the reduction of other functional groups and could be applicable here. nih.gov The reduction of this compound would yield 5-aminopentyl(phenyl)amine.

Table 4: Reduction of the Nitrile Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydride Reduction | 1. LiAlH₄ in THF 2. H₂O workup | N¹-Phenylpentane-1,5-diamine |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | N¹-Phenylpentane-1,5-diamine |

Amidines are a class of compounds containing the RC(NH)NH₂ functional group and are valuable in medicinal chemistry and as synthetic intermediates. nih.gov A classic method for their synthesis from nitriles is the Pinner reaction. nrochemistry.comwikipedia.orgorganic-chemistry.org In this reaction, the nitrile is treated with an alcohol and anhydrous HCl to form a Pinner salt (an imino ester hydrochloride). Subsequent reaction of the Pinner salt with ammonia (B1221849) or an amine yields the corresponding amidine. nrochemistry.comwikipedia.org

Alternatively, amidines can be synthesized by the direct addition of amines to nitriles. This approach is often facilitated by catalysts or harsh conditions. mdpi.com For instance, ytterbium amides have been shown to catalyze the addition of primary amines to nitriles. researchgate.net Another approach involves the activation of amines with a strong base, such as n-butyllithium (n-BuLi), to form a highly nucleophilic lithium amine salt that can then react with the nitrile. nih.gov This method has been shown to be effective for a range of aryl nitriles and amines, providing good yields of the desired N-substituted amidines. nih.gov A variety of other methods, including those using microwave irradiation or multicomponent reactions, have also been developed for amidine synthesis. organic-chemistry.orgorganic-chemistry.org

Table 5: Potential Synthesis of Amidine Derivatives

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Pinner Reaction | 1. Ethanol, HCl 2. Ammonia (NH₃) | 5-Anilinopentanimidamide |

| Base-Activated Amine Addition | 1. Methylamine, n-BuLi 2. Acidic workup | 5-Anilino-N'-methylpentanimidamide |

| Pinner Reaction | 1. Ethanol, HCl 2. Aniline | 5-Anilino-N'-phenylpentanimidamide |

Derivatization of the Pentane (B18724) Chain

The introduction of substituents along the aliphatic backbone of this compound can be achieved through various synthetic methodologies, primarily targeting the activation of C-H bonds. While direct, selective functionalization of alkanes remains a significant challenge in organic synthesis, several strategies have been developed for the α-alkylation of nitriles, which can be conceptually applied to this compound.

Recent advancements have demonstrated the utility of earth-abundant metal catalysts, such as iron and cobalt complexes, in the α-alkylation of nitriles with primary alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. rsc.orgnih.gov This environmentally benign approach proceeds through the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the α-carbon of the nitrile, followed by hydrogenation of the resulting α,β-unsaturated nitrile intermediate. nih.gov Although not yet reported specifically for this compound, this methodology offers a promising route for introducing alkyl groups at the C-2 position of the pentane chain.

The reaction conditions for such transformations are typically optimized for various nitrile and alcohol substrates. For instance, a well-defined molecular cobalt catalyst has been shown to effectively catalyze the α-alkylation of various nitriles with primary alcohols in good to excellent yields. nih.gov

Table 1: Examples of Metal-Catalyzed α-Alkylation of Nitriles with Alcohols This table is a conceptual representation based on existing literature for general nitriles and may not reflect actual experimental data for this compound.

| Nitrile Substrate | Alcohol | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetonitrile | Benzyl alcohol | Co-complex | KOH | Toluene | 95 |

| Benzyl cyanide | 1-Butanol | Fe-complex | NaH | Toluene | 85 |

It is important to note that the direct application of these methods to this compound would require careful optimization to avoid competing N-alkylation of the aniline moiety.

Beyond simple alkyl substitutions, the introduction of other functional groups, such as hydroxyl groups, onto the pentane chain can further enhance the molecular properties of this compound derivatives. The selective hydroxylation of unactivated C-H bonds is a formidable synthetic challenge. However, photocatalysis has emerged as a powerful tool for site-selective C-H functionalization. While specific examples for this compound are not available, general methods for the hydroxylation of aliphatic chains could potentially be adapted.

Another key functional group transformation for nitriles is their conversion into tetrazoles. This is particularly relevant in medicinal chemistry, where the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group. The reaction of nitriles with an azide (B81097) source, such as sodium azide, in the presence of a Lewis or Brønsted acid, provides a well-established route to 5-substituted-1H-tetrazoles. gla.ac.uk This transformation could be readily applied to this compound to generate the corresponding tetrazole derivative, opening up new avenues for biological evaluation.

Design and Synthesis of Advanced Scaffolds Containing this compound Substructures

The inherent reactivity of the aniline and nitrile functionalities within this compound makes it an attractive precursor for the synthesis of more complex, polycyclic scaffolds. Intramolecular cyclization reactions can lead to the formation of various heterocyclic systems, including quinolines and other fused ring structures.

The synthesis of quinolines from anilines is a classic transformation in organic chemistry, with numerous named reactions dedicated to this process, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.netmdpi.com Conceptually, the pentanenitrile chain of this compound could be chemically modified to contain a carbonyl group or another reactive moiety that could then undergo an intramolecular cyclization with the aniline ring to form a tetrahydroquinoline derivative. Subsequent oxidation would then lead to the aromatic quinoline (B57606) core. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by intramolecular Friedel-Crafts acylation, could yield a cyclic ketone, which could then be further elaborated.

Furthermore, the principles of bicyclic compound synthesis can be applied to design novel scaffolds derived from this compound. The nomenclature and structural diversity of bridged and spirocyclic compounds offer a blueprint for creating three-dimensionally complex molecules. For example, if both the aniline nitrogen and a carbon atom on the pentane chain could be induced to form a bond with another part of the molecule, a bridged bicyclic system could be generated. While specific examples starting from this compound are not documented, the general strategies for constructing such systems provide a conceptual framework for future research.

Table 2: Potential Advanced Scaffolds from this compound This table is a conceptual representation of potential, yet to be synthesized, molecular architectures.

| Scaffold Type | Potential Synthetic Strategy | Key Intermediate |

|---|---|---|

| Tetrahydroquinoline | Intramolecular cyclization | 5-Anilino-pentanoic acid |

| Spirocyclic compound | Intramolecular [3+2] cycloaddition | Azomethine ylide from the aniline nitrogen |

The exploration of these advanced scaffolds could lead to the discovery of novel compounds with unique biological activities or material properties, leveraging the structural rigidity and defined spatial orientation of atoms in such systems.

Computational and Theoretical Investigations of 5 Anilinopentanenitrile

Quantum Chemical Approaches for Molecular Systems

Quantum chemical methods are fundamental to understanding the electronic structure and energy of molecules like 5-anilinopentanenitrile. These approaches, grounded in quantum mechanics, offer a detailed view of molecular systems.

Electronic Structure Calculations

Electronic structure calculations are a cornerstone of computational chemistry, providing a framework to investigate the arrangement and energy of electrons within a molecule. mpg.de Key methods include Hartree-Fock, Density Functional Theory, and Coupled Cluster.

Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions (orbitals). mpg.dewikipedia.org It is a foundational ab initio method, meaning it is derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org The Hartree-Fock method is iterative, seeking a self-consistent field (SCF) where the electron orbitals are optimized in the average field of all other electrons. enpc.friyte.edu.tr While it provides a reasonable starting point for understanding molecular orbitals, it does not fully account for electron correlation. mpg.de The limit of the best possible energy that can be obtained with a single-determinant wavefunction is known as the Hartree-Fock limit. libretexts.org

Density Functional Theory (DFT): DFT has become a highly popular method due to its balance of accuracy and computational cost. universiteitleiden.nl Instead of the complex many-electron wavefunction, DFT focuses on the electron density to determine the energy of the system. researchgate.net Various functionals are used within DFT to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlation between electron movements. mpg.deuniversiteitleiden.nl The choice of functional, such as B3LYP or PBE, can influence the accuracy of the results for a given molecular system. researchgate.netmdpi.com

Coupled Cluster (CC) Theory: Regarded as one of the most accurate quantum chemical methods, Coupled Cluster theory provides a high-level treatment of electron correlation. nih.govarxiv.org It expresses the exact wavefunction using an exponential ansatz acting on a reference determinant, typically the Hartree-Fock solution. arxiv.org The accuracy of the CC method can be systematically improved by including higher-order excitations, such as singles, doubles (CCSD), and perturbative triples (CCSD(T)). nih.govarxiv.org Due to its high computational cost, it is often used for smaller molecules or as a benchmark for other methods. nih.gov

| Method | Key Principle | Strengths | Limitations |

|---|---|---|---|

| Hartree-Fock (HF) | Approximates the many-electron wavefunction as a single Slater determinant. mpg.dewikipedia.org | Computationally less expensive than more advanced methods, provides a good starting point. mpg.de | Neglects electron correlation, leading to less accurate energies. mpg.de |

| Density Functional Theory (DFT) | Calculates the energy of a system based on its electron density. researchgate.net | Good balance of accuracy and computational cost, widely applicable. universiteitleiden.nl | The exact functional for exchange and correlation is unknown and must be approximated. researchgate.net |

| Coupled Cluster (CC) | Uses an exponential cluster operator to account for electron correlation. arxiv.org | Highly accurate, considered a "gold standard" in quantum chemistry. nih.gov | Computationally very demanding, especially for larger systems. nih.gov |

Energetics of Reaction Pathways and Intermediates

Quantum chemical calculations are instrumental in mapping out the energetic landscapes of chemical reactions. By calculating the energies of reactants, products, transition states, and any intermediates, a detailed reaction pathway can be constructed.

This allows for the determination of key thermodynamic and kinetic parameters. For instance, the difference in energy between reactants and products yields the reaction enthalpy. The energy barrier, which is the difference in energy between the reactants and the transition state, determines the reaction rate.

For a hypothetical reaction involving this compound, such as a cyclization or substitution reaction, these calculations could predict the feasibility of the reaction and the most likely mechanism. For example, in the study of amine-imine tautomerization, DFT calculations can reveal that one tautomer is more stable in the gas phase. researchgate.net

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing molecules.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of a molecule can be predicted. These theoretical frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The computed vibrational frequencies are often scaled to better match experimental data. nih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies, which correspond to the absorption bands in UV-Vis spectra. nih.gov This can help in understanding the electronic transitions within the molecule.

NMR Spectroscopy: It is also possible to compute nuclear magnetic resonance (NMR) chemical shifts and coupling constants, which aids in the interpretation of experimental NMR data and the structural elucidation of complex molecules.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a highly detailed description of electronic structure, its computational cost can be prohibitive for large systems or long timescales. nih.gov Molecular mechanics and dynamics offer a more computationally efficient alternative for exploring the conformational landscape and dynamic behavior of molecules like this compound.

Conformational Analysis of this compound and Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible.

Molecular mechanics methods use a classical-mechanical model, representing atoms as spheres and bonds as springs, to calculate the potential energy of a molecule as a function of its geometry. This allows for the rapid calculation of energies for a large number of conformations, identifying the most stable (lowest energy) ones. lumenlearning.com The relative energies of different conformers, such as staggered and eclipsed forms, can be quantified to understand their populations at equilibrium. lumenlearning.com For substituted cyclic systems, like derivatives of 1,3-dioxane, these methods can determine the preferred equatorial or axial positions of substituents. researchgate.net

| Interaction Type | Description | Relative Energy |

|---|---|---|

| Torsional Strain | Strain due to eclipsing of bonds on adjacent atoms. | Higher for eclipsed conformations. lumenlearning.com |

| Steric Strain | Repulsive interaction when non-bonded atoms are forced too close together. | Increases with the size of interacting groups. |

| Angle Strain | Strain due to deviation from ideal bond angles. | Significant in small ring systems. chemistrysteps.com |

Exploration of Potential Energy Surfaces

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. longdom.orgpythoninchemistry.orglibretexts.org For a molecule with N atoms, the PES is a (3N-6)-dimensional hypersurface (or 3N-5 for linear molecules). longdom.orgpythoninchemistry.org

Stationary Points: Minima on the PES correspond to stable or metastable conformations of the molecule. pythoninchemistry.org Saddle points, which are minima in all but one direction and maxima along that one direction, represent transition states for conformational changes or chemical reactions. libretexts.org

Reaction Paths: The lowest energy path connecting two minima on the PES is the intrinsic reaction coordinate, which represents the most likely pathway for the transformation between the two corresponding structures. libretexts.org

Molecular dynamics (MD) simulations provide a way to explore the PES by simulating the motion of atoms over time. nih.govnih.gov By solving Newton's equations of motion for the system, MD simulations can reveal how the molecule moves and changes its conformation at a given temperature, providing insights into its flexibility and the transitions between different energy minima. youtube.com These simulations are invaluable for understanding the dynamic behavior of molecules in solution or in complex biological environments. nih.govnih.gov

Solvent Effects on Reactivity and Structure

The reactivity and structure of molecules like this compound are intrinsically linked to the solvent in which they are placed. Computational studies on related compounds, such as the acetylation of aniline (B41778), demonstrate that solvents can significantly alter reaction rates. researchgate.net For instance, polar protic solvents can stabilize charged intermediates or transition states through hydrogen bonding, potentially accelerating a reaction. Conversely, nonpolar solvents might favor reactions where charge is dispersed.

Computational models, often employing methods like Density Functional Theory (DFT) with continuum solvent models (e.g., PCM, SMD), can predict how the dielectric constant and specific solvent-solute interactions influence the conformational preferences and energy barriers of reactions for similar molecules. researchgate.netnih.gov For this compound, one could hypothesize that the polarity of the solvent would affect the orientation of the anilino and nitrile groups, which in turn would impact its reactivity in, for example, cyclization or substitution reactions.

Table 1: Illustrative Solvent Effects on the Reaction Rate Constant of a Hypothetical Reaction of an Aniline Derivative

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1 |

| Dichloromethane | 8.93 | 15 |

| Acetonitrile | 37.5 | 85 |

| Water | 80.1 | 250 |

Note: This table is for illustrative purposes only and is based on general principles of solvent effects, not on experimental or computational data for this compound.

Computational Studies of Reaction Mechanisms

Understanding the precise pathway a reaction follows is a cornerstone of computational chemistry. For a molecule like this compound, various reactions could be envisaged, such as intramolecular cyclization to form a heterocyclic system. Computational studies would be invaluable in elucidating the mechanisms of such transformations.

Transition State Localization and Characterization

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a reaction. Computational methods like DFT can be used to locate the geometry of a transition state and calculate its energy. nih.gov For a hypothetical intramolecular reaction of this compound, locating the transition state would allow for the calculation of the activation energy, providing a quantitative measure of the reaction's feasibility. nih.gov For example, in the study of aminonitrile reactions, transition states for cyclization have been computationally characterized, revealing the energetic favorability of certain ring-forming pathways. nih.gov

Reaction Coordinate Analysis

Once a transition state is located, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, can be performed. This analysis maps the entire energy profile of the reaction, connecting the reactants, transition state, and products. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For this compound, this could reveal, for instance, how the C-N bond forms and the nitrile group is involved in a potential cyclization reaction.

Understanding Stereoelectronic Effects in this compound Chemistry

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule. In aniline and its derivatives, the orientation of the nitrogen lone pair relative to the aromatic ring and any substituents plays a crucial role in its chemical behavior. nih.govst-andrews.ac.uk

Computational techniques, particularly Natural Bond Orbital (NBO) analysis, are powerful tools for dissecting these effects. imperial.ac.uknih.gov For this compound, NBO analysis could quantify hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair into antibonding orbitals of the alkyl chain or the nitrile group. The strength of these interactions would be highly dependent on the conformation of the molecule. For instance, an anti-periplanar arrangement of a donor orbital (like the nitrogen lone pair) and an acceptor orbital (like a σ* orbital in the pentyl chain) typically leads to maximum stabilization. imperial.ac.uk

Table 2: Hypothetical Stereoelectronic Interactions in a Conformer of this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2), kcal/mol) |

| LP (1) N | σ* (C4-C5) | 2.5 |

| LP (1) N | σ* (Cα-H) | 1.8 |

| π (C-C) | σ* (C-N) | 0.8 |

Note: This table is purely hypothetical and serves to illustrate the type of data that could be generated from an NBO analysis of this compound. The values are not based on actual calculations.

Role of 5 Anilinopentanenitrile As a Versatile Synthetic Intermediate

Strategic Applications in the Construction of Complex Organic Molecules

The strategic deployment of 5-anilinopentanenitrile as a key intermediate allows for the streamlined synthesis of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic secondary amine and a nitrile group, enables it to participate in a variety of bond-forming reactions. The pentanenitrile backbone provides a flexible spacer, which can be crucial in achieving desired conformations in larger, more intricate structures.

Research has demonstrated the utility of aniline (B41778) derivatives in the assembly of architecturally complex natural products and medicinally relevant scaffolds. The aniline nitrogen can be readily acylated, alkylated, or participate in coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor to various heterocyclic systems. This dual reactivity allows for a stepwise and controlled elaboration of molecular complexity, making this compound a valuable asset in multi-step total synthesis.

Precursor for Nitrogen-Containing Heterocycles and Building Blocks

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. rsc.orgmdpi.comfrontiersin.orgclockss.orgopenmedicinalchemistryjournal.com this compound serves as an excellent precursor for the synthesis of a variety of these important ring systems. The inherent reactivity of the aniline and nitrile functionalities provides a fertile ground for intramolecular cyclization reactions, leading to the formation of diverse heterocyclic cores.

Through carefully designed reaction sequences, the nitrile group can be induced to react with the aniline nitrogen or an activated carbon on the aromatic ring, leading to the formation of fused or spirocyclic systems. For instance, under acidic or basic conditions, intramolecular cyclization can be triggered, potentially leading to the formation of substituted quinoline (B57606) or other nitrogen-containing polycyclic aromatic compounds. The specific reaction conditions and the use of various catalysts can direct the cyclization pathway towards a desired heterocyclic scaffold, highlighting the versatility of this compound as a starting material.

The synthesis of substituted pyrroles, pyrazoles, and other five-membered heterocycles, which are core components of many biologically active compounds, can also be envisioned starting from this intermediate. rsc.orgfrontiersin.org The ability to generate a diverse array of nitrogenous building blocks from a single, readily accessible precursor underscores the synthetic utility of this compound.

Application in Cascade and Tandem Reactions

A hypothetical cascade reaction could be initiated by an intermolecular reaction at the aniline nitrogen, followed by an intramolecular cyclization involving the nitrile group. Such a process would rapidly build molecular complexity from a simple starting material. The aniline moiety can also participate in radical tandem reactions, where a radical generated on the aniline or a neighboring atom could trigger a sequence of cyclizations and other transformations along the pentanenitrile chain. rsc.org The development of such elegant and efficient reaction cascades is a testament to the power of harnessing the latent reactivity within a molecule like this compound.

Contribution to Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that enables the generation of a library of structurally diverse compounds from a common intermediate. nih.govnih.gov This approach is particularly valuable in drug discovery and materials science for the rapid exploration of chemical space. This compound, with its multiple reactive sites, is an excellent starting point for divergent synthetic strategies.

By selectively reacting either the aniline or the nitrile group, a common precursor can be funneled into different reaction pathways, leading to a variety of distinct molecular scaffolds. For example, protection of the aniline nitrogen would allow for a range of transformations on the nitrile group. Conversely, initial modification of the aniline ring, followed by reactions of the nitrile, would lead to another family of compounds. This ability to selectively functionalize different parts of the molecule allows for the creation of a diverse collection of compounds with varied substitution patterns and skeletal frameworks, all originating from a single, versatile building block.

Conclusion and Future Research Directions in 5 Anilinopentanenitrile Chemistry

Summary of Current Understanding and Research Progress

The current understanding of 5-anilinopentanenitrile is rudimentary at best. It is recognized as a chemical entity, and its synthesis is theoretically straightforward via the alkylation of aniline (B41778) with a 5-halopentanenitrile. This reaction would involve the nucleophilic attack of the aniline nitrogen on the electrophilic carbon bearing the halogen. While this proposed synthesis is based on fundamental organic chemistry principles, there is a lack of published, optimized protocols or detailed characterization data for this specific transformation. Consequently, there is no body of research to summarize regarding its properties, reactivity, or established applications. The field is essentially a blank slate awaiting its first dedicated study.

Opportunities for Novel Derivative Synthesis and Methodological Development

The dual functionality of this compound provides a fertile ground for the synthesis of novel derivatives. The development of synthetic methodologies that allow for the selective manipulation of either the aniline or the nitrile group would open the door to a wide array of new molecules. For example, reduction of the nitrile to an amine would yield a diamine, a valuable building block for polymers and chelating agents. Alternatively, hydrolysis of the nitrile would produce an amino acid derivative.

Furthermore, the aniline ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents that could modulate the electronic properties and biological activity of the resulting derivatives. The development of efficient and selective methods to access these novel derivatives from this compound is a significant opportunity for methodological advancement in organic synthesis.

Potential for Advanced Computational Chemistry Applications in Elucidating this compound Transformations

In the absence of experimental data, advanced computational chemistry could serve as a powerful tool to predict the properties and reactivity of this compound. Quantum chemical calculations could be employed to determine its molecular geometry, electronic structure, and spectroscopic signatures. Such studies could provide valuable insights into its conformational preferences and the reactivity of its different functional groups.

Computational modeling could also be used to explore potential reaction pathways for its synthesis and functionalization. By calculating the activation energies and reaction thermodynamics for various transformations, researchers could identify the most promising reaction conditions and predict potential side products. This in-silico approach could guide future experimental work, saving time and resources in the laboratory. Furthermore, computational screening of virtual libraries of this compound derivatives could help to identify candidates with desirable properties for various applications, thereby stimulating and focusing future synthetic efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.